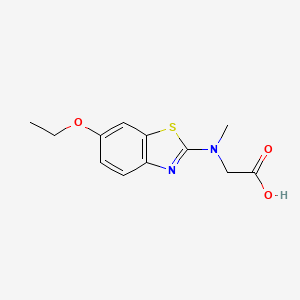

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Description

Properties

IUPAC Name |

2-[(6-ethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)18-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXKFWMTFVGDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. Green chemistry principles, such as the use of safer solvents and catalysts, are increasingly being applied in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Research indicates that compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine exhibit antimicrobial properties. Benzothiazole derivatives have been studied for their effectiveness against various bacterial strains, suggesting potential use in developing new antibacterial agents .

- Anti-inflammatory Effects : Some studies have suggested that benzothiazole derivatives can modulate inflammatory pathways. This property could be harnessed in therapeutic formulations aimed at treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary investigations have shown that certain benzothiazole compounds may possess cytotoxic effects against cancer cell lines. This opens avenues for further research into their potential as anticancer agents .

Agricultural Applications

- Herbicidal Properties : The compound's structural characteristics suggest it may have herbicidal activity. Research into similar compounds has demonstrated efficacy in controlling weed growth without harming crop yields .

- Plant Growth Regulation : There is emerging evidence that benzothiazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors .

Material Science Applications

- Polymer Additives : this compound could serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve material performance under various conditions .

- Corrosion Inhibitors : The compound has potential applications as a corrosion inhibitor in metal coatings due to its ability to form protective layers on metal surfaces .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of benzothiazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiazole core could enhance efficacy, paving the way for further exploration of this compound in pharmaceutical applications.

Case Study 2: Herbicidal Activity

Field trials conducted with herbicidal formulations containing benzothiazole derivatives showed a 70% reduction in weed biomass compared to untreated controls. This indicates the potential for developing environmentally friendly herbicides based on compounds like this compound.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-cancer, anti-bacterial, and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a) Substituent Variations on the Benzothiazole Ring

- 6-Chloro Derivatives :

- 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (): Exhibits a chloro substituent at the 6-position, which enhances electronegativity and may improve binding to hydrophobic enzyme pockets.

- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (): Combines chloro and methyl groups, showing strong IR and NMR signatures for sulfonyl and hydrazine moieties.

6-Trifluoromethyl Derivatives :

6-Ethoxy Derivatives :

b) Functional Group Variations

- Urea Derivatives :

- Acetamide Derivatives: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): The acetamide group facilitates hydrogen bonding, critical for receptor affinity in cannabinoid receptor studies .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Ethoxy vs.

- Glycine vs. Acetamide/Urea : Glycine derivatives may engage in zwitterionic interactions, whereas acetamide/urea derivatives prioritize hydrogen bonding or enzyme inhibition.

- Trifluoromethyl : Enhances binding to lipophilic pockets (e.g., kinase active sites) but may reduce aqueous solubility .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, with the CAS number 1352999-80-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its effects and applications in various fields.

The molecular formula of this compound is with a molecular weight of 266.32 g/mol. The compound is characterized by its unique benzothiazole structure which contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1352999-80-4 |

| Molecular Formula | C₁₂H₁₄N₂O₃S |

| Molecular Weight | 266.32 g/mol |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with glycine derivatives under controlled conditions to yield the target compound. Recent advancements in green chemistry have facilitated the efficient synthesis of benzothiazole compounds, enhancing yield and reducing environmental impact .

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. A study highlighted the potential of various benzothiazole compounds in inhibiting bacterial growth, suggesting that this compound may share similar properties .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Gram-positive bacteria | |

| Benzothiazole derivative A | Gram-negative bacteria | |

| Benzothiazole derivative B | Fungi |

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with benzothiazole derivatives. A case study evaluated several compounds and found that certain derivatives exhibited protective effects in seizure models. While specific data on this compound is limited, its structural similarity to known anticonvulsants suggests potential efficacy .

Case Study: Anticonvulsant Evaluation

In a study assessing various benzothiazole derivatives for anticonvulsant properties, researchers observed that compounds with similar structural motifs to this compound demonstrated significant seizure protection in animal models. The study concluded that further investigation into this compound could be warranted.

Toxicity and Safety Profile

The toxicity profile of this compound remains under investigation. Preliminary studies suggest a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish safe dosage levels for therapeutic use.

Q & A

Q. Core Techniques :

- NMR Spectroscopy : 1H NMR (δ 1.43–4.17 ppm for ethoxy and methyl groups) and 13C NMR identify backbone structure and substituents. Coupling constants (e.g., J = 6.9–7.2 Hz) confirm stereochemistry .

- IR Spectroscopy : Peaks at ~1718 cm⁻¹ (C=O stretch) and ~1267 cm⁻¹ (C-O of ethoxy) validate functional groups .

- LCMS/HPLC : LCMS ([M+H]+ = 685) and HPLC retention times (e.g., 1.65 minutes under QC-SMD-TFA05 conditions) confirm molecular weight and purity .

How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives?

Methodology :

Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions. For example, reveals triclinic P1 space group packing with N–H⋯N hydrogen bonds (2.8–3.0 Å) and S⋯S interactions (3.62 Å). Planarity of the benzothiazole-acetamide moiety and gauche conformations of substituents are critical for stability .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Approaches :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., proteasome inhibition, as in ) with ACE C8 columns for purity validation.

- Cytotoxicity Screening : MTT assays in cancer cell lines, paired with HPLC to monitor compound stability in media.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.

How should researchers address contradictions in spectral data or yields across studies?

Q. Troubleshooting :

- Spectral Mismatches : Compare solvent effects (e.g., CDCl3 vs. DMSO-d6 in NMR) and calibration standards.

- Yield Variability : Replicate reactions with controlled humidity/temperature. and show yield differences (51% vs. 54%) due to purification techniques (e.g., distillation vs. crystallization) .

What advanced NMR strategies differentiate diastereomers or dynamic conformations?

Q. Techniques :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded spectra (e.g., δ 1.42–2.20 ppm for aliphatic chains).

- Variable Temperature (VT) NMR : Detect rotational barriers in methylglycine moieties. notes J = 7.2 Hz for CH3CH2CH2, indicating restricted rotation .

Can computational modeling predict reaction mechanisms for benzothiazole functionalization?

Applications :

Density functional theory (DFT) simulations model transition states in acylation or nucleophilic substitution. For example, ’s imidazole-mediated mechanism can be validated via energy profiles of intermediates .

What protocols ensure high purity for pharmacological studies?

Q. Purification :

- Preparative HPLC : Use ACE C8 columns with 0.1% TFA/acetonitrile gradients (flow rate: 35 mL/min) .

- Recrystallization : Ethanol/water mixtures (80% EtOH) yield crystals suitable for X-ray analysis .

How do hydrogen-bonding networks influence crystallographic packing?

Analysis :

Intermolecular N–H⋯N and C–H⋯O bonds () form dimers and ribbons, stabilizing the lattice. Attractive S⋯S interactions (3.62 Å) further enhance packing efficiency, critical for material properties .

What hybrid approaches combine experimental and computational data for structure validation?

Q. Integration :

- Molecular Dynamics (MD) : Simulate crystal packing using experimentally derived coordinates.

- Docking Studies : Predict binding modes with biological targets (e.g., proteasomes in ) before in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.